Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, also known as Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate, is a highly versatile chemical compound with a CAS number of 64987-05-9 . It is a white or slightly yellow crystalline powder that is soluble in most organic solvents and slightly soluble in water . It has a molecular formula of C9H11N3O3S and a molecular weight of 245.27 g/mol .
Synthesis Analysis
This compound is commonly used in the production of pharmaceuticals, agrochemicals, and dyes . It is used as an intermediate in the synthesis of various drugs, such as antiviral agents, antibacterial agents, and anti-inflammatory agents . It is also used as an intermediate in the synthesis of various pesticides, herbicides, and fungicides . In the production of dyes, it is used as a key intermediate in the synthesis of various dyes, such as acid dyes and reactive dyes .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is represented by the formula C9H11N3O3S . The compound has a molecular weight of 245.27 g/mol .Chemical Reactions Analysis
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a critical component in the manufacture of various drugs and agrochemicals because it helps to improve the efficacy and stability of the final product . It enhances the effectiveness of these agrochemicals by enhancing their ability to control pests and diseases . In the production of dyes, it helps to improve the color fastness and brightness of these dyes, making them more appealing to consumers .Physical And Chemical Properties Analysis
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a white or slightly yellow crystalline powder . It is soluble in most organic solvents and slightly soluble in water . It has a molecular formula of C9H11N3O3S and a molecular weight of 245.27 g/mol .Scientific Research Applications
Pharmaceutical Synthesis
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of antiviral, antibacterial, and anti-inflammatory agents. The compound’s formylamino group is particularly useful in the construction of molecules that interact with biological targets, enhancing the efficacy and stability of the resulting drugs .
Agrochemical Production
In the realm of agrochemistry, this compound serves as an intermediate in the synthesis of pesticides, herbicides, and fungicides. Its incorporation into agrochemicals improves their effectiveness in controlling pests and diseases, which is crucial for crop protection and yield enhancement .
Dye Manufacturing
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate plays a role in the production of dyes, including acid and reactive dyes. It contributes to the color fastness and brightness of these dyes, making them more vibrant and durable for various applications .
Chemical Research
Researchers utilize this compound in chemical synthesis and experimentation due to its reactivity and stability. It’s often used in method development and testing new synthetic pathways, providing insights into more efficient and sustainable chemical processes .
Material Science
The compound’s properties are explored in material science for the development of new materials with potential applications in electronics, coatings, and advanced composites. Its molecular structure could lead to innovations in material properties such as conductivity, resilience, and environmental resistance .
Biomedical Research
In biomedical research, Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is investigated for its potential use in drug delivery systems and diagnostic agents. Its ability to be modified chemically makes it a candidate for creating targeted therapies and imaging compounds .
Safety and Hazards
The safety data sheet for Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate indicates that it has some hazards. The signal word is “Warning” and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a highly versatile chemical compound that has various applications in the manufacturing industry . With its unique properties, it has become an essential ingredient in many manufacturing processes . It can be stored for extended periods without losing its properties, making it a cost-effective option for manufacturers .
Mechanism of Action
Target of Action
It is used as an intermediate in the synthesis of various drugs, such as antiviral agents, antibacterial agents, and anti-inflammatory agents . Therefore, its targets likely include the biological structures or processes that these drugs aim to influence.
Result of Action
The molecular and cellular effects of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate’s action would depend on the specific drug it is used to synthesize. As an intermediate, it contributes to the efficacy and stability of the final product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. It is a white or slightly yellow crystalline powder that is soluble in most organic solvents and slightly soluble in water . Its stability and shelf life make it suitable for use in various manufacturing processes .
properties
IUPAC Name |
ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-2-14-7(13)6(12)5-3-15-8(10-5)9-4-11/h3-4H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTACMHVXGGGRQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CSC(=N1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057794 | |
Record name | Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate | |
CAS RN |
64987-03-7 | |
Record name | Ethyl 2-(formylamino)-α-oxo-4-thiazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64987-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-formamido-alpha-oxothiazol-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-formamido-α-oxothiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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